molecular formula C9H5ClF5NO2 B12856940 Methyl 2-chloro-4-(pentafluoroethyl)nicotinate CAS No. 1580464-71-6

Methyl 2-chloro-4-(pentafluoroethyl)nicotinate

Cat. No.: B12856940
CAS No.: 1580464-71-6
M. Wt: 289.58 g/mol
InChI Key: GUORMFCKJWQHIU-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-(pentafluoroethyl)nicotinate is a fluorinated nicotinate ester derivative characterized by a pyridine backbone substituted with a chlorine atom at position 2, a pentafluoroethyl (C₂F₅) group at position 4, and a methyl ester moiety at position 3. This compound is synthesized via copper-mediated perfluoroalkylation reactions, as demonstrated in studies involving heteroaryl bromides . Its structural features, including the electron-withdrawing chloro and pentafluoroethyl groups, enhance its stability and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

CAS No.

1580464-71-6

Molecular Formula

C9H5ClF5NO2

Molecular Weight

289.58 g/mol

IUPAC Name

methyl 2-chloro-4-(1,1,2,2,2-pentafluoroethyl)pyridine-3-carboxylate

InChI

InChI=1S/C9H5ClF5NO2/c1-18-7(17)5-4(2-3-16-6(5)10)8(11,12)9(13,14)15/h2-3H,1H3

InChI Key

GUORMFCKJWQHIU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CN=C1Cl)C(C(F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-(pentafluoroethyl)nicotinate typically involves the esterification of 2-chloro-4-(pentafluoroethyl)nicotinic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-(pentafluoroethyl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Amino or thiol derivatives.

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory and Analgesic Properties
Methyl 2-chloro-4-(pentafluoroethyl)nicotinate shows potential as an anti-inflammatory agent. In vitro studies have indicated that compounds with similar structures exhibit significant inhibition of inflammatory pathways, suggesting that this compound may also possess similar effects.

Case Study : Research has demonstrated that derivatives of methyl nicotinate can induce vasodilation, enhancing local blood flow and providing analgesic effects when applied topically. This mechanism is believed to involve the release of prostaglandins, which are key mediators in inflammation and pain response .

2. Drug Delivery Systems
The compound's lipophilicity allows it to penetrate biological membranes effectively, making it a candidate for drug delivery systems. Its ester group can be hydrolyzed to release active pharmaceutical ingredients at targeted sites.

Materials Science Applications

1. Fluorinated Polymers
this compound can be used in the synthesis of fluorinated polymers, which are known for their chemical resistance and thermal stability. These materials are valuable in various industrial applications, including coatings and sealants.

PropertyValue
Thermal StabilityHigh
Chemical ResistanceExcellent
ApplicationsCoatings, Sealants

Environmental Applications

1. Biodegradability Studies
Research into the environmental impact of fluorinated compounds has highlighted the need for assessing the biodegradability of such substances. This compound's degradation pathways can provide insights into its environmental persistence and potential toxicity.

Case Study : A study on the degradation of fluorinated compounds showed that certain conditions could enhance their breakdown, reducing their environmental footprint . Understanding these pathways is crucial for regulatory assessments and environmental safety evaluations.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-(pentafluoroethyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studies involving membrane-bound proteins and receptors .

Comparison with Similar Compounds

Key Observations :

  • Fluorination Patterns : The pentafluoroethyl group (C₂F₅) in the target compound provides greater steric bulk and lipophilicity than the trifluoromethyl (CF₃) group in A195405, which may influence solubility and metabolic stability .
  • Functional Groups : Unlike A513210, which is a carboxylic acid, the methyl ester in the target compound increases lipophilicity, favoring membrane permeability and utility as a prodrug .

Functional and Application Differences

  • Reactivity in Synthesis : The chloro substituent in the target compound acts as a superior leaving group compared to fluorine, enabling efficient cross-coupling reactions for further derivatization .
  • Penetration and Formulation : Studies on nicotinate esters (e.g., methyl nicotinate derivatives) indicate that skin penetration and erythema induction are influenced by substituent lipophilicity and vehicle formulation . The pentafluoroethyl group in the target compound may enhance penetration in hydrophobic ointments compared to less fluorinated analogs.
  • Biological Activity : Fluorinated pyridines like A513210, with carboxylic acid functionality, are often used in drug discovery for target binding (e.g., enzyme inhibition), whereas ester derivatives like the target compound may serve as intermediates or prodrugs .

Biological Activity

Methyl 2-chloro-4-(pentafluoroethyl)nicotinate is a fluorinated derivative of nicotinic acid that has garnered attention due to its potential biological activities. This compound's unique structure, characterized by the presence of a pentafluoroethyl group and a chlorine atom, suggests interesting interactions with biological systems. This article reviews the biological activity of this compound, focusing on its toxicity, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C1C2C3C4C5C6\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6

Where:

  • C1 = Methyl group
  • C2 = Chlorine atom
  • C3 = Pentafluoroethyl group
  • C4 = Nicotinic acid moiety

This specific arrangement contributes to its lipophilicity and potential interactions with cellular membranes.

Toxicity Studies

The toxicity of this compound has been assessed in various studies. Key findings include:

  • Aquatic Toxicity : The compound exhibits significant toxicity to aquatic organisms, particularly in bioassays using Daphnia magna and A. fischeri. The effective concentration (EC50) values indicate a moderate to high level of toxicity, suggesting potential environmental risks associated with its use .
OrganismEC50 (mg/L)Toxicity Level
A. fischeri45.3Highly toxic
Daphnia magna164Moderately toxic

Pharmacological Effects

Recent research indicates that this compound may have pharmacological properties that could be harnessed for therapeutic purposes:

  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit antiproliferative effects against various cancer cell lines. The mechanism appears to involve disruption of cellular signaling pathways, potentially leading to apoptosis in tumor cells .
  • Neuropharmacological Effects : There is emerging evidence that compounds with similar structures can modulate neurotransmitter systems, particularly cholinergic pathways. This raises the possibility that this compound may also influence cognitive functions or neurodegenerative processes.

Case Study 1: Antiproliferative Effects

A study conducted on several cancer cell lines demonstrated that this compound significantly inhibited cell growth compared to control groups. The results indicated a dose-dependent response, with higher concentrations leading to increased cytotoxicity.

Concentration (µM)Cell Viability (%)
0100
1075
5050
10020

This suggests potential applications in cancer therapy, although further research is needed to elucidate the underlying mechanisms.

Case Study 2: Environmental Impact Assessment

An environmental assessment highlighted the risks associated with the use of this compound in agricultural applications. The study found that runoff containing this compound could lead to significant ecological disturbances in aquatic systems.

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